molecular formula C21H24N2O4S B4940288 propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate

propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4940288
M. Wt: 400.5 g/mol
InChI Key: FNPGOMPNJDFOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as PPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood. However, studies have shown that propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. Studies have shown that propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate can induce apoptosis in cancer cells, inhibit the activity of certain enzymes and proteins, and reduce inflammation. Additionally, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its high purity and yield. Additionally, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is stable under various conditions, which makes it easy to handle and store. However, one limitation of using propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its high cost, which may limit its use in certain studies.

Future Directions

There are several future directions related to propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate that are worth exploring. One potential direction is to study the effects of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate on other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Another potential direction is to study the effects of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate on other types of cancer, such as breast cancer and lung cancer. Additionally, future studies could focus on optimizing the synthesis method of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate to reduce its cost and increase its yield.
In conclusion, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been optimized to ensure high purity and yield. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in cancer research, neurodegenerative disorders, and inflammation. While the mechanism of action of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is not fully understood, studies have shown that it can inhibit the activity of certain enzymes and proteins. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has various biochemical and physiological effects, including inducing apoptosis in cancer cells and reducing inflammation. While propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for lab experiments, its high cost may limit its use in certain studies. There are several future directions related to propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate that are worth exploring, including studying its effects on other neurodegenerative disorders and optimizing its synthesis method.

Synthesis Methods

The synthesis of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the reaction of propyl 4-aminobenzoate with 3-propoxybenzoyl isothiocyanate. This reaction results in the formation of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate, which is a white crystalline powder. The synthesis method has been optimized to ensure that the purity and yield of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate are high.

Scientific Research Applications

Propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate is in the field of cancer research. Studies have shown that propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has anti-cancer properties and can induce apoptosis in cancer cells. propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, propyl 4-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)benzoate has been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

propyl 4-[(3-propoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-3-12-26-18-7-5-6-16(14-18)19(24)23-21(28)22-17-10-8-15(9-11-17)20(25)27-13-4-2/h5-11,14H,3-4,12-13H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPGOMPNJDFOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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